molecular formula C11H14F2O2 B1419605 4,4-Difluoroadamantane-1-carboxylic acid CAS No. 438017-43-7

4,4-Difluoroadamantane-1-carboxylic acid

Cat. No.: B1419605
CAS No.: 438017-43-7
M. Wt: 216.22 g/mol
InChI Key: STPITGHNDOOTFQ-UHFFFAOYSA-N
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Description

4,4-Difluoroadamantane-1-carboxylic acid is a fluorinated derivative of the versatile adamantane scaffold, designed for advanced research and development applications. This compound is of significant interest in medicinal chemistry, particularly in the design of novel active pharmaceutical ingredients (APIs) . The incorporation of fluorine atoms can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability . The rigid, three-dimensional adamantane core is a valuable building block in drug design, known for its ability to impart high lipid solubility and steric bulk, which can modulate intramolecular reactivity and increase plasma half-life by impeding access to hydrolytic enzymes . Researchers can utilize this carboxylic acid as a key synthetic intermediate for the construction of more complex molecules, such as through the formation of amide bonds or further functionalization of the carboxylate group. Its ester derivative, Methyl 4,4-difluoroadamantane-1-carboxylate, is a known precursor, indicating its utility in multi-step synthetic pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4,4-difluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPITGHNDOOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672590
Record name 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438017-43-7
Record name 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the reaction of adamantane with fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the adamantane framework . The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemical Properties and Structure

4,4-Difluoroadamantane-1-carboxylic acid has the molecular formula C11H14F2O2C_{11}H_{14}F_2O_2 and is characterized by its adamantane backbone with two fluorine atoms and a carboxylic acid functional group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Drug Development

DFACA serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, derivatives of DFACA have shown promise in antiviral and anticancer research .

Case Study: Antiviral Agents

Research has indicated that DFACA derivatives exhibit activity against viral infections, particularly in the context of RNA viruses. A study demonstrated that modifications to the DFACA structure could enhance antiviral efficacy while reducing cytotoxicity . This highlights its potential as a lead compound in drug discovery.

Polymer Synthesis

DFACA is utilized in the production of advanced polymers due to its ability to impart desirable properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can result in materials suitable for high-performance applications, including coatings and adhesives .

Table: Comparison of Polymer Properties with and without DFACA

PropertyWithout DFACAWith DFACA
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Synthetic Intermediate

DFACA acts as an intermediate in the synthesis of various organic compounds. Its carboxylic acid functionality allows it to participate in esterification reactions, leading to the formation of esters that are useful in flavoring and fragrance industries .

Research and Development

Ongoing research aims to explore additional applications of DFACA in fields such as nanotechnology and biochemistry. Its unique properties may lead to innovative solutions for drug delivery systems or nanomaterials with specific functionalities.

Mechanism of Action

The mechanism of action of 4,4-Difluoroadamantane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4,4-Difluoroadamantane-1-carboxylic acid, as identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Similarity Score*
4,4-Difluorocyclohexanecarboxylic acid 122665-97-8 C7H10F2O2 164.15 2 (4,4-positions) 0.94
3,3-Difluorocyclobutanecarboxylic acid 107496-54-8 C5H6F2O2 136.10 2 (3,3-positions) 0.88
3,5,7-Trifluoroadamantane-1-carboxylic acid 214557-89-8 C11H13F3O2 234.22 3 (3,5,7-positions) 0.76
Adamantane-1-carboxylic acid 828-51-3 C11H16O2 180.24 None N/A

*Similarity scores are derived from structural and functional comparisons .

Key Observations:

Impact of Fluorination: The addition of fluorine atoms increases molecular weight and polarity. For example, 3,5,7-Trifluoroadamantane-1-carboxylic acid (MW: 234.22 g/mol) is ~30% heavier than the non-fluorinated parent compound .

Ring Structure Differences :

  • 4,4-Difluorocyclohexanecarboxylic acid (similarity score: 0.94) shares the same fluorine substitution pattern but lacks the adamantane scaffold. Its cyclohexane ring is less rigid, which may reduce metabolic stability compared to adamantane derivatives .
  • 3,3-Difluorocyclobutanecarboxylic acid (similarity score: 0.88) has a smaller cyclobutane ring, leading to higher ring strain and distinct reactivity .

Adamantane-Based Derivatives :

  • The trifluorinated adamantane derivative (3,5,7-Trifluoroadamantane-1-carboxylic acid) exhibits lower similarity (0.76) due to additional fluorine atoms altering steric and electronic properties .
  • The parent compound, adamantane-1-carboxylic acid, is widely used in laboratory synthesis (e.g., amide derivatives like compound 38 in ), but its lack of fluorine limits its application in contexts requiring enhanced lipophilicity .

Physicochemical and Thermodynamic Properties

While detailed thermodynamic data for this compound is absent in the evidence, comparisons can be inferred from related compounds:

Property Adamantane-1-carboxylic Acid This compound (Inferred)
Molecular Weight 180.24 g/mol ~218.23 g/mol*
ΔfH°solid (Formation Enthalpy) -694.3 kJ/mol Likely more negative due to C-F bonds
Melting Point Not explicitly stated Higher than parent (fluorine increases crystallinity)
Solubility Low in water Even lower (increased lipophilicity)

*Calculated based on molecular formula (C11H14F2O2).

Discussion:
  • The rigid adamantane backbone and fluorine atoms likely elevate the melting point and reduce aqueous solubility compared to non-fluorinated analogs.
  • Increased lipophilicity may improve blood-brain barrier penetration, a desirable trait in central nervous system-targeting drugs .

Biological Activity

4,4-Difluoroadamantane-1-carboxylic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique three-dimensional framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12F2O2\text{C}_{11}\text{H}_{12}\text{F}_2\text{O}_2

This compound features two fluorine atoms substituted at the 4-position of the adamantane core and a carboxylic acid group at the 1-position. The presence of fluorine is significant as it can enhance lipophilicity and metabolic stability, potentially influencing biological activity.

Anti-inflammatory Activity
Research indicates that derivatives of adamantane compounds exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the pro-inflammatory transcription factor NF-κB. In a study assessing various adamantane derivatives, the most potent inhibitors demonstrated an IC50 value of approximately 2.83μM2.83\,\mu M against NF-κB activation in A549 cells stimulated with TNF-α . This suggests that this compound may possess similar anti-inflammatory capabilities.

Antimicrobial Activity
Adamantane derivatives are also noted for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. While specific data on this compound is limited, related compounds have demonstrated moderate to good antimicrobial activity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the adamantane structure significantly influence biological activity. For example, the introduction of electron-withdrawing groups such as fluorine enhances the antibacterial and anti-inflammatory efficacy of adamantane derivatives. These modifications can affect both the potency and selectivity of the compounds against various biological targets .

Modification Effect on Activity
Fluorine substitutionIncreases lipophilicity and metabolic stability
Carboxylic acid groupEssential for anti-inflammatory activity
Aromatic substitutionsVaries; some enhance activity while others diminish it

Study 1: Anti-inflammatory Potential

A study conducted on a series of adamantane derivatives, including those with carboxylic acid functionalities, found that these compounds inhibited NF-κB activation in vitro. The most effective derivative showed an IC50 of 2.83μM2.83\,\mu M, indicating strong potential for development as anti-inflammatory agents .

Study 2: Antimicrobial Evaluation

Another investigation into adamantane derivatives revealed promising results against Staphylococcus aureus and Escherichia coli, where certain compounds exhibited significant inhibition zones in agar diffusion assays. Although specific data for this compound was not detailed in this study, it suggests that similar structures may yield beneficial antimicrobial properties .

Q & A

Q. What are the recommended synthesis routes for 4,4-Difluoroadamantane-1-carboxylic acid in academic research?

Synthesis typically involves fluorination of adamantane precursors followed by carboxylation. A common approach includes:

  • Fluorination : Electrophilic fluorination of adamantane derivatives using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 4,4-positions.
  • Carboxylation : Subsequent oxidation or carbonylation of the fluorinated intermediate to introduce the carboxylic acid group. For example, hydrolysis of a nitrile or ester precursor under acidic or basic conditions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
    Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-fluorination. Use inert atmospheres for moisture-sensitive steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization involves:

  • Spectroscopy :
    • ¹⁹F NMR : Confirm fluorine substitution patterns (e.g., chemical shifts between -180 to -220 ppm for adamantane fluorides).
    • ¹H/¹³C NMR : Verify adamantane backbone integrity and carboxylic acid proton (δ ~12 ppm) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Melting Point : Compare observed mp (if solid) with literature values (e.g., related adamantane-carboxylic acids melt at 234–278°C) .
  • Elemental Analysis : Validate C, H, F, and O composition against theoretical values.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation : Relocate to fresh air; administer oxygen if breathing is labored .
  • Storage : Keep in a cool, dry place (<25°C) away from strong acids/oxidizers to prevent decomposition .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the 4,4-positions influence the chemical reactivity of adamantane-1-carboxylic acid derivatives?

Fluorination alters reactivity through:

  • Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic group (pKa reduction), enhancing nucleophilic substitution or esterification kinetics.
  • Steric Effects : Fluorine atoms at 4,4-positions may hinder axial attack on the adamantane cage, favoring equatorial reaction pathways.
  • Thermal Stability : Fluorinated adamantanes exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, enabling high-temperature reactions .
    Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated derivatives in esterification or amidation reactions under controlled conditions .

Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data of fluorinated adamantane derivatives?

  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing regioisomers).
  • Computational Modeling : Use DFT calculations to predict ¹⁹F NMR shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., adamantane-d15 derivatives) to simplify spectral interpretation .
    Case Study : If ¹H NMR shows unexpected splitting, conduct variable-temperature NMR to assess conformational dynamics .

Q. What strategies can be employed to assess the potential ecological impact of this compound given limited ecotoxicological data?

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 4,4-Difluorocyclohexanecarboxylic acid) to estimate persistence, bioaccumulation, and toxicity (PBT) .
  • Microcosm Studies : Test biodegradability in soil/water systems under aerobic/anaerobic conditions.
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) using quantitative structure-activity relationship tools .
    Note : Prioritize testing for endocrine disruption potential due to fluorine’s persistence in ecosystems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoroadamantane-1-carboxylic acid
Reactant of Route 2
4,4-Difluoroadamantane-1-carboxylic acid

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